molecular formula C8H9ClN2O2 B3363764 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 1050884-86-0

4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B3363764
CAS No.: 1050884-86-0
M. Wt: 200.62 g/mol
InChI Key: QYZBTWABHLXSEI-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide (CAS 1050884-86-0) is a high-value chemical building block for research and development, particularly in the field of medicinal chemistry. This compound features a pyrrole-2-carboxamide core, a structure recognized as an integral molecular fragment in numerous bioactive agents, including synthetic anti-infectives and marine natural products . The reactive chloroacetyl group makes it a versatile intermediate for designing novel molecules and constructing more complex chemical architectures. Pyrrole-2-carboxamide derivatives are extensively investigated for their potential in antibiotic discovery. This scaffold is a key component in developing inhibitors against challenging bacterial targets, such as DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . Furthermore, related pyrrole-2-carboxamide compounds have shown promising activity against drug-resistant strains like Staphylococcus aureus (MRSA) and have been identified as potent inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a target for novel anti-tuberculosis agents . As such, this compound serves as a critical precursor for researchers synthesizing and optimizing new therapeutic candidates with potential antibacterial properties. This product is offered with documented purity and is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(2-chloroacetyl)-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11-4-5(7(12)3-9)2-6(11)8(10)13/h2,4H,3H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZBTWABHLXSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced by reacting the pyrrole derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chloroacetylated pyrrole with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new amide, thioester, or ester derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield reduced derivatives.

    Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Amides, thioesters, esters.

    Oxidation: N-oxides.

    Reduction: Reduced derivatives of the pyrrole ring.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Overview

4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound characterized by its unique pyrrole structure, which is significant in various scientific fields, particularly medicinal chemistry, biological studies, and materials science. The compound's distinct functional groups, including the chloroacetyl and carboxamide moieties, enhance its reactivity and potential applications.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets such as enzymes and receptors. Research indicates that it can act as an enzyme inhibitor , potentially useful in cancer therapies by halting tumor growth through the inhibition of key metabolic pathways.

Biological Studies

This compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below clinically relevant thresholds. Additionally, preliminary investigations suggest potential cytotoxic effects against cancer cell lines, indicating its promise as an anticancer agent.

Materials Science

The compound's unique electronic properties due to the pyrrole ring make it suitable for developing novel materials with specific electronic or optical characteristics. Its ability to form conductive polymers can be explored in organic electronics and sensor technologies.

Chemical Biology

In chemical biology, this compound can function as a probe or ligand to investigate protein-ligand interactions and enzyme mechanisms. Its electrophilic nature allows it to interact with nucleophilic sites on proteins, potentially modifying their activity .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of pyrrole derivatives demonstrated that this compound exhibited significant activity against various bacterial strains. The compound's MIC values were found to be effective at low concentrations, suggesting its potential as a therapeutic agent against infections.

Case Study 2: Antitumor Activity

Research into the cytotoxic effects of this compound revealed promising results against several cancer cell lines. Structure-activity relationship (SAR) studies indicated that modifications to the pyrrole structure could enhance its anticancer efficacy. The compound showed IC50 values in the micromolar range, highlighting its potential for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with specific receptors to modulate their activity.

    DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.

Comparison with Similar Compounds

Table 1: Key Comparisons of this compound and Related Compounds

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Applications/Significance Synthesis Notes Reference
This compound (1050884-86-0) C₈H₉ClN₂O₂ 200.62 Chloroacetyl group at position 4; carboxamide at position 2 Potential DNA-alkylating agent; intermediate in drug discovery Not explicitly described in evidence
2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate (N/A) C₁₂H₁₆ClN₃O₄ 301.73 Ethyl acetate chain appended to carboxamide DNA-alkylating agent candidate Synthesized and characterized via ¹H/¹³C-NMR and mass spectrometry
4-Amino-N-(2-{(methylamino)(methylimino)methyllamino}ethyl)-1-methyl-1H-pyrrole-2-carboxamide dihydrochloride (69) (N/A) C₁₁H₂₂Cl₂N₆O 337.24 4-Amino substitution; guanidine-like side chain Uncharacterized biological activity Hydrogenation used; 92% yield but not fully characterized
Chlorodenafil (1058653-74-9) C₁₉H₂₁ClN₄O₃ 396.85 Pyrazolo[4,3-d]pyrimidinone core; 2-chloroacetyl group Phosphodiesterase (PDE) inhibitor Likely synthesized via multi-step heterocyclic reactions
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid-methyl ester · HCl (180258-45-1) C₈H₁₂ClN₂O₂ 206.65 4-Amino group; methyl ester at position 2 Intermediate in peptide synthesis Methylation of carboxyl group; hydrochloride salt improves stability

Critical Analysis

Structural Differences and Implications

Chloroacetyl vs. Amino Substitutions: The presence of a chloroacetyl group in the parent compound and Chlorodenafil enhances electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., DNA or enzyme active sites) .

Carboxamide vs. Ester Functional Groups :

  • The carboxamide group in the parent compound confers hydrolytic stability compared to the methyl ester in 180258-45-1, which is prone to enzymatic or chemical hydrolysis . This difference impacts bioavailability and metabolic pathways.

Complexity of Heterocyclic Systems: Chlorodenafil incorporates a pyrazolo[4,3-d]pyrimidinone ring system, significantly increasing molecular weight (396.85 vs. 200.62) and structural rigidity. This enhances selectivity for PDE enzymes but reduces membrane permeability .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The chloroacetyl group increases logP values compared to amino or ester derivatives, enhancing membrane permeability but risking off-target toxicity .
  • Solubility: Carboxamide derivatives (parent compound) exhibit moderate aqueous solubility, whereas hydrochloride salts (e.g., 180258-45-1) improve solubility for intravenous administration .

Biological Activity

4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its role in various biological activities. The chloroacetyl group enhances its reactivity, particularly in enzyme inhibition and receptor modulation. This structure allows for interactions with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibitors can halt tumor growth.
  • Receptor Modulation : It interacts with specific receptors, potentially altering their signaling pathways. This modulation can lead to therapeutic effects in various diseases.
  • DNA Intercalation : The compound may intercalate into DNA, affecting replication and transcription processes, which is crucial in the context of cancer treatment.

Biological Activities

Recent studies have highlighted several key biological activities of this compound:

  • Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit specific kinases such as CDK2/Cyclin A1 and GSK3 alpha, leading to cell cycle arrest in cancer cell lines like MCF-7 .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens. Its structural analogs have been linked to potent actions against bacteria and fungi, suggesting a broad-spectrum antimicrobial potential.
  • Anti-inflammatory Effects : Some studies suggest that this compound may also exhibit anti-inflammatory properties, although more research is needed to fully elucidate this aspect.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of CDK2/Cyclin A1
AntimicrobialSignificant activity against pathogens
Anti-inflammatoryPotential effects noted

Case Study: Anticancer Mechanism

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that the compound effectively arrested the cell cycle at the S phase. Molecular docking studies indicated strong binding affinities to EGFR and CDK2 cyclin A1, suggesting that the compound could serve as a lead structure for developing novel anticancer agents .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives of this compound were synthesized and evaluated against drug-resistant strains of bacteria. Results showed that several derivatives exhibited minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL, indicating potent antibacterial activity with low cytotoxicity .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide?

The synthesis of pyrrole carboxamides typically involves multi-step reactions requiring precise control of parameters:

  • pH : Maintain slightly acidic to neutral conditions (pH 6–7) to avoid premature hydrolysis of the chloroacetyl group.
  • Temperature : Reactions are often conducted at 50–70°C to balance reaction rate and stability of intermediates.
  • Reaction Time : 12–24 hours, monitored by TLC or HPLC to track intermediate formation.
    Key steps include protecting group strategies (e.g., methyl group introduction via alkylation) and chlorination using agents like POCl₃ .

Q. How can spectroscopic methods validate the purity and structure of this compound?

  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: pyrrole ring protons (δ 6.8–7.2 ppm), methyl group (δ 3.2–3.5 ppm), and chloroacetyl carbonyl (δ 170–175 ppm in ¹³C NMR).
  • IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and carbonyl (1720–1740 cm⁻¹) groups confirm functional groups.
  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient) .

Q. What standardized assays are used to evaluate its biological activity?

  • Antimicrobial Activity :
    • MIC Assay : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. MIC values <10 µg/mL indicate potency (see Table 1).
    • Antifungal Screening : Use Candida albicans in broth microdilution assays .

Table 1 : Example MIC Values for Analogous Pyrrole Carboxamides

CompoundE. coli (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)
5c (4-phenyl analog)6.056.2512.5
5e (chlorobenzyl)6.256.5025.0

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives?

The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction pathways:

  • Quantum Mechanics : Simulate transition states to identify energy barriers for chlorination or acylation steps.
  • Reaction Path Search : Algorithms like GRRM explore intermediates, reducing trial-and-error experimentation.
  • Feedback Loops : Experimental data refine computational models for higher accuracy .

Q. How to resolve contradictions in spectral data during structural characterization?

  • Case Study : Discrepancies in carbonyl peak positions may arise from solvent polarity or tautomerism.
  • Approach :
    • Repeat NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆).
    • Use 2D NMR (COSY, HSQC) to confirm connectivity.
    • Compare with DFT-calculated spectra for validation .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Core Modifications :
    • Replace the chloroacetyl group with fluorinated or brominated analogs to assess halogen effects.
    • Vary the methyl substituent on the pyrrole ring (e.g., ethyl, isopropyl).
  • Biological Testing :
    • Screen modified compounds against kinase targets (e.g., EGFR, VEGFR) using enzymatic inhibition assays.
    • Correlate logP values (HPLC-derived) with cellular permeability .

Q. How to optimize selectivity in biological assays to minimize off-target effects?

  • Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity.
  • Docking Studies : Molecular dynamics simulations predict binding affinities to off-target proteins.
  • Dose-Response Curves : IC₅₀ values across multiple concentrations refine selectivity indices .

Methodological Resources

  • Synthetic Protocols : Multi-step routes from ethyl pyrrole carboxylate precursors .
  • Analytical Workflows : Combined NMR/IR/HPLC for purity validation .
  • Data Reproducibility : Pre-register reaction conditions and raw spectral data in open-access repositories.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide
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4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.